

Venglustat vs. Agalsidase Alfa/Beta: A Comparative Analysis of Efficacy in Fabry Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Venglustat

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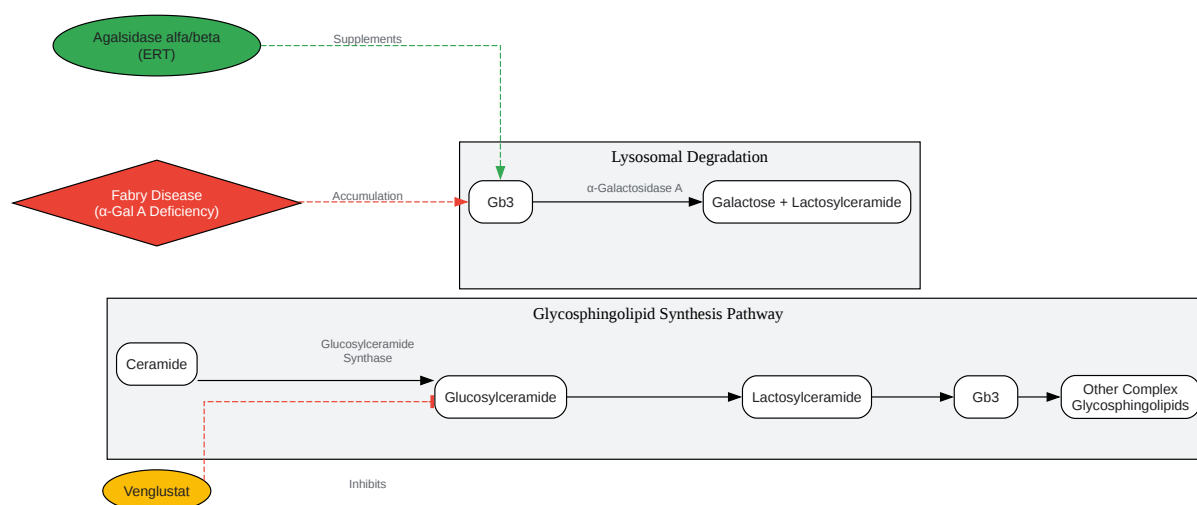
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate reduction therapy, **Venglustat**, and the enzyme replacement therapies, agalsidase alfa and agalsidase beta, for the treatment of Fabry disease. This analysis is based on available clinical trial data and focuses on key efficacy endpoints, experimental methodologies, and mechanisms of action.

Fabry disease, a rare X-linked lysosomal storage disorder, arises from a deficiency of the enzyme α -galactosidase A (α -Gal A), leading to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues. This accumulation drives the multisystemic pathology of the disease, including renal failure, cardiomyopathy, and cerebrovascular events. Current therapeutic strategies primarily involve either replacing the deficient enzyme with recombinant human α -Gal A (agalsidase alfa and agalsidase beta) or reducing the production of the accumulating substrate (**Venglustat**).

Mechanism of Action: A Tale of Two Strategies

Agalsidase alfa and agalsidase beta are enzyme replacement therapies (ERTs) designed to provide a functional version of the α -Gal A enzyme.[1][2][3] Administered intravenously, these recombinant enzymes are taken up by cells and are intended to catabolize the accumulated Gb3, thereby mitigating the downstream cellular damage.[2]

In contrast, **Venglustat** is an orally administered small molecule that functions as a substrate reduction therapy (SRT).[4][5] It inhibits glucosylceramide synthase, a key enzyme in the synthesis pathway of most glycosphingolipids, including Gb3.[4][6] By blocking this initial step, **Venglustat** aims to reduce the overall production of Gb3, thus preventing its accumulation.[4]



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Fig. 1: Mechanism of Action of **Venglustat** and Agalsidase alfa/beta

Efficacy Data: A Quantitative Comparison

The following tables summarize the quantitative efficacy data from key clinical trials for **Venglustat**, agalsidase alfa, and agalsidase beta. It is important to note that direct head-to-

head clinical trial data for **Venglustat** versus ERTs is not yet fully available, as the comparative CARAT trial is ongoing.^{[7][8]} The data presented here are from separate clinical programs.

Biomarker Reduction

Treatment	Study	Patient Population	Duration	Key Biomarker Endpoint	Result
Venglustat	Phase 2a (NCT02228460) & Extension[5] [9]	11 treatment-naïve adult males with classic Fabry disease	3 years	Mean change from baseline in the fraction of volume of Gb3 inclusions in superficial skin capillary endothelium	-0.12 (p=0.0008)[5]
Reduction in plasma Gb3	77.5% reduction at 3 years[8]				
Agalsidase alfa	Pivotal Trial[10]	26 adult males	6 months	Reduction in plasma Gb3	Significant reduction compared to placebo[10]
Agalsidase beta	Phase 3 Trial[11]	58 ERT-naïve patients (56 male, 2 female)	20 weeks	Clearance of Gb3 from kidney capillaries	Complete or near-complete clearance in a significant number of patients[11]
Open-label Extension[2]	58 patients	30-36 months	Sustained clearance of Gb3 from dermal capillaries	Achieved and maintained in 98% of patients[2]	

Renal Function

Treatment	Study	Patient Population	Duration	Key Renal Endpoint	Result
Venglustat	Phase 2a & Extension[5] [9]	11 treatment-naïve adult males	3 years	Renal function	No biochemical or histological indications of disease progression[5]
Agalsidase alfa	Fabry Outcome Survey (FOS) [12]	740 treated patients	~5 years	Annualized change in eGFR in males with baseline eGFR < 60 mL/min/1.73 m ²	-2.86 mL/min/1.73 m ² /year (compared to -6.8 in an untreated cohort)[12]
Agalsidase beta	Phase 4 Trial[6][13]	82 adults with mild to moderate kidney disease	Up to 35 months	Time to first clinical event (renal, cardiac, cerebrovascular, or death)	Delayed time to first clinical event (Hazard Ratio: 0.47 vs. placebo) [6][13]
Open-label Extension[2]	58 patients	30-36 months	Mean serum creatinine and estimated GFR	Remained stable[2]	

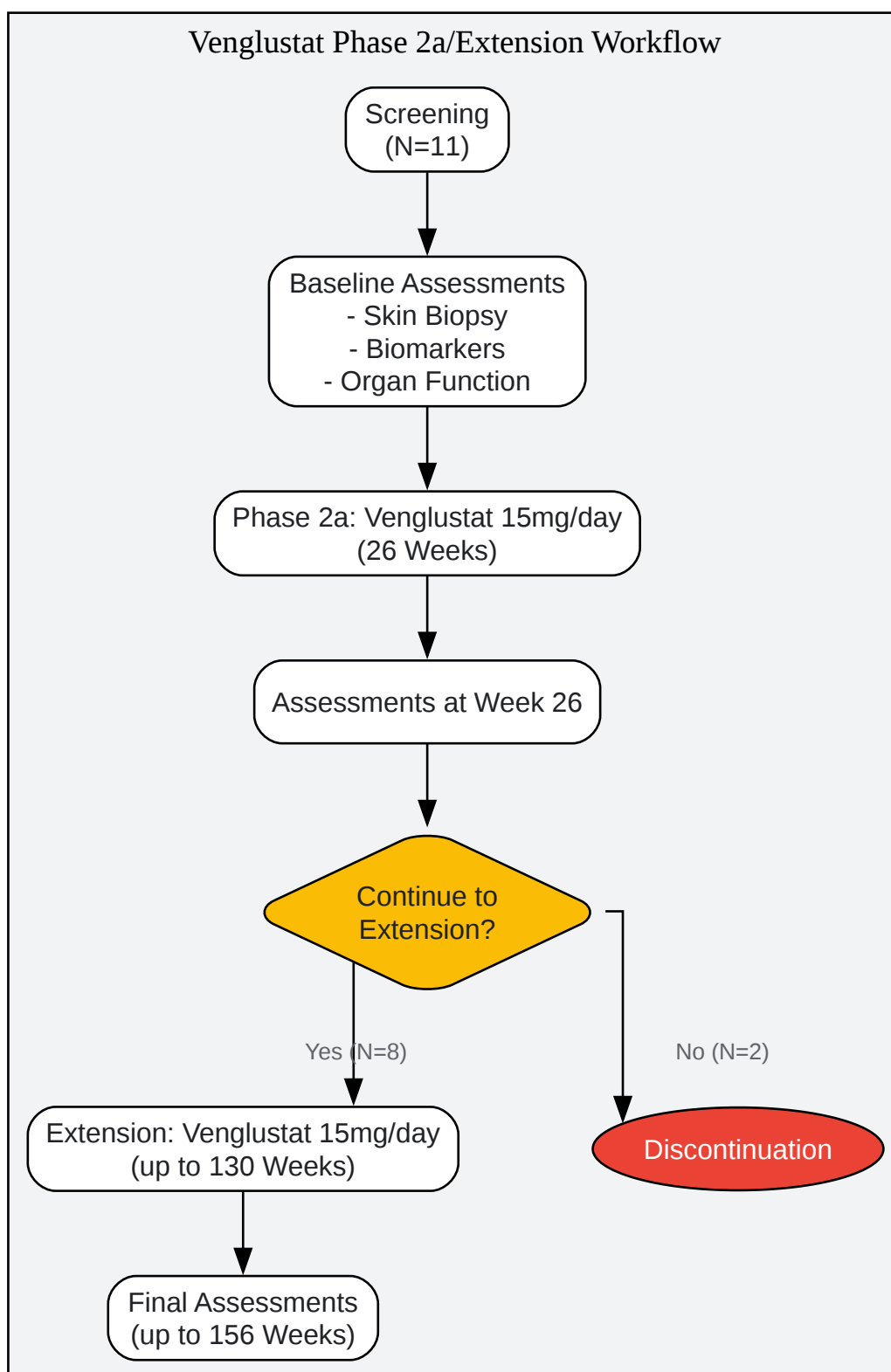
Cardiac Function

Treatment	Study	Patient Population	Duration	Key Cardiac Endpoint	Result
Venglustat	Phase 2a & Extension[5] [9]	11 treatment-naïve adult males	3 years	Cardiac function	No biochemical or histological indications of disease progression[5]
Agalsidase alfa	Fabry Outcome Survey (FOS) [12]	740 treated patients	~5 years	Mean rate of LVMI increase	0.33 g/m ² /y in treated males vs. 4.07 in untreated males; 0.48 g/m ² /y in treated females vs. 2.31 in untreated females[12]
Agalsidase beta	International Cohort Study[14]	Comparison with agalsidase alfa	1 year	Proportion of patients with a decrease in LVMI	Higher proportion with agalsidase beta (79%) vs. agalsidase alfa (62%) (OR 2.27)[14]

Experimental Protocols

Venglustat: Phase 2a Study (NCT02228460) and Extension (NCT02489344)

- Study Design: An international, open-label, single-arm Phase 2a study with a subsequent open-label extension.[\[4\]](#)[\[5\]](#)
- Participants: 11 treatment-naïve adult males (18-37 years old) with a confirmed diagnosis of classic Fabry disease.[\[5\]](#)[\[8\]](#)
- Intervention: **Venglustat** 15 mg administered orally once daily.[\[4\]](#)[\[5\]](#)
- Duration: 26 weeks for the initial study, with an extension of up to 130 weeks (approximately 2.5 years).[\[5\]](#)[\[8\]](#)
- Key Assessments:
 - Skin Biopsies: Gb3 accumulation in superficial skin capillary endothelium was assessed by light microscopy and electron microscopy unbiased stereology.[\[5\]](#)
 - Biomarkers: Plasma and urine levels of Gb3 and lyso-Gb3 were measured.[\[15\]](#)
 - Organ Function: Renal function (eGFR, proteinuria) and cardiac function were monitored.[\[5\]](#)[\[15\]](#)



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Fig. 2: Venglustat Phase 2a/Extension Study Workflow

Agalsidase Alfa: Pivotal Trials

- Study Design: Two randomized, double-blind, placebo-controlled, 6-month trials.[10]
- Participants: Adult males with Fabry disease.[10]
- Intervention: Agalsidase alfa administered at a dose of 0.2 mg/kg every other week via intravenous infusion.[16]
- Key Assessments:
 - Biomarkers: Plasma and urine Gb3 levels.[17]
 - Clinical Endpoints: Pain, renal function, and cardiac function.[5]

Agalsidase Beta: Pivotal Phase 3 and 4 Trials

- Study Design:
 - Phase 3 (NCT00074984): A randomized, double-blind, placebo-controlled trial.[11][18]
 - Phase 4: A randomized, double-blind, placebo-controlled trial in patients with advanced Fabry disease.[6][13]
- Participants:
 - Phase 3: 58 ERT-naïve patients (ages 16-61).[11]
 - Phase 4: 82 adults with mild to moderate kidney disease.[6]
- Intervention: Agalsidase beta administered at a dose of 1 mg/kg every other week via intravenous infusion.[11][13]
- Key Assessments:
 - Phase 3: Clearance of Gb3 from kidney capillaries.[11]
 - Phase 4: Time to first clinical event (renal, cardiac, cerebrovascular, or death).[6][13]

Summary and Future Directions

The available data suggests that both ERTs (agalsidase alfa and beta) and SRT (**Venglustat**) are effective in addressing the underlying pathophysiology of Fabry disease. Agalsidase alfa and beta have a well-established history of stabilizing renal and cardiac function and reducing Gb3 accumulation.[2][10][11][12] **Venglustat** has shown promising results in its early clinical trials, with significant reductions in key biomarkers and no evidence of disease progression over a three-year period in a small cohort of treatment-naïve male patients.[5][8][9]

The primary distinction lies in their mechanism of action and route of administration. ERTs directly replace the deficient enzyme, while **Venglustat** reduces the substrate load. The oral administration of **Venglustat** offers a potential advantage in convenience over the intravenous infusions required for ERTs.

The ongoing Phase 3 CARAT trial (NCT05280548), which directly compares **Venglustat** to standard of care (including agalsidase alfa and beta) for effects on left ventricular hypertrophy, will be crucial in providing a definitive comparison of the long-term clinical efficacy of these two therapeutic approaches.[19][20] The results of this and other ongoing studies will further clarify the respective roles of SRT and ERT in the management of Fabry disease.

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- To cite this document: BenchChem. [Venglustat vs. Agalsidase Alfa/Beta: A Comparative Analysis of Efficacy in Fabry Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#efficacy-of-venglustat-compared-to-agalsidase-alfa-beta]

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